5-Ethynyl-4-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-4-methylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-4-methylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: The intermediate product undergoes aromatization to form the pyrimidine structure.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods are designed to be scalable and efficient, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-4-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
5-Ethynyl-4-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of antitrypanosomal and antiplasmodial agents.
Pharmaceuticals: The compound is investigated for its potential as a therapeutic agent against various diseases.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Ethynyl-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit the growth of protozoa by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A related compound with similar structural features.
4-Methylpyrimidine: Another pyrimidine derivative with a methyl group at the 4-position.
5-Ethynylpyrimidine: A compound with an ethynyl group at the 5-position.
Uniqueness
5-Ethynyl-4-methylpyrimidin-2-amine is unique due to the presence of both ethynyl and methyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H7N3 |
---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
5-ethynyl-4-methylpyrimidin-2-amine |
InChI |
InChI=1S/C7H7N3/c1-3-6-4-9-7(8)10-5(6)2/h1,4H,2H3,(H2,8,9,10) |
InChI Key |
IUCCPPZRWIVDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C#C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.